1-(3'-Azido-2',3',5'-trideoxy-beta-D-allofuranosyl)thymine
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Overview
Description
1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine involves the use of thymine as a starting materialThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the azido group is replaced by other functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: Another nucleoside analog with similar antitumor activity.
3-Azido-5-amino-1,2,4-triazole: Shares the azido functional group but differs in its overall structure and applications.
Uniqueness
1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine is unique due to its specific structure, which allows it to target DNA synthesis effectively. Its ability to induce apoptosis in cancer cells makes it a valuable compound in anticancer research .
Properties
CAS No. |
130481-61-7 |
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Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-azido-5-(2-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-6-5-16(11(19)13-10(6)18)9-4-7(14-15-12)8(20-9)2-3-17/h5,7-9,17H,2-4H2,1H3,(H,13,18,19)/t7-,8+,9+/m0/s1 |
InChI Key |
ZUYSJOBAOKXRAG-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCO)N=[N+]=[N-] |
Origin of Product |
United States |
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